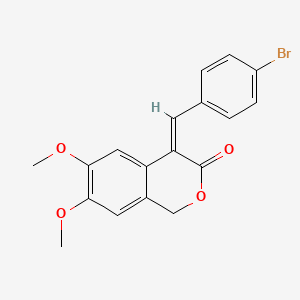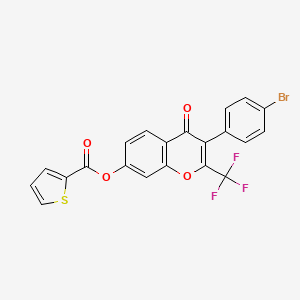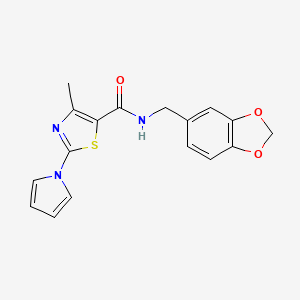
(4Z)-4-(4-bromobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a bromophenyl group, methoxy groups, and a dihydrobenzopyranone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 6,7-dimethoxy-2H-chromen-3-one, and appropriate reagents.
Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and 6,7-dimethoxy-2H-chromen-3-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the (4Z)-4-[(4-bromophenyl)methylidene]-6,7-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-one.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group and methoxy groups play a crucial role in binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
- (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
- (4Z)-4-[(4-METHYLPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
Uniqueness
The uniqueness of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE lies in the presence of the bromophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15BrO4 |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one |
InChI |
InChI=1S/C18H15BrO4/c1-21-16-8-12-10-23-18(20)15(14(12)9-17(16)22-2)7-11-3-5-13(19)6-4-11/h3-9H,10H2,1-2H3/b15-7- |
InChI Key |
MXFIQQQOZRFJGZ-CHHVJCJISA-N |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)COC(=O)/C2=C\C3=CC=C(C=C3)Br)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC(=O)C2=CC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7-trimethoxy-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11147079.png)
![(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid](/img/structure/B11147088.png)
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine](/img/structure/B11147089.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11147091.png)
![4,6-dimethoxy-1-methyl-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11147094.png)
![N-(3-methoxypropyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11147097.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11147100.png)

![(5Z)-3-(2-methoxyethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11147114.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11147119.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11147125.png)
![7-Chloro-1-(4-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147130.png)

![6-(2-fluorophenyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B11147143.png)
